(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a biphenyl structure with a butyl group and a fluorine atom attached to the phenyl rings, making it a versatile molecule in various chemical applications.
Mechanism of Action
Target of Action
The primary target of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared . These properties can impact its bioavailability in the SM coupling reaction.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, where the compound acts as an organoboron reagent . The reaction conditions are exceptionally mild and functional group tolerant, making it a successful and widely-used reaction .
Action Environment
The action of 4’-Butyl-3-fluorobiphenyl-4-boronic acid is influenced by the reaction conditions of the SM coupling process . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes:
Reactants: 4-butyl-3-fluorobiphenyl and a boronic acid derivative.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of (4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-butyl-3-fluorobiphenyl and boronic acid derivatives.
Continuous Flow Reactors: To enhance efficiency and scalability.
Automated Systems: For precise control of reaction conditions and to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Halogenation or nitration of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl]-4-ol.
Reduction: Formation of 4’-butyl-3-fluoro-[1,1’-biphenyl].
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced polymers and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl ring.
4-Fluorophenylboronic acid: Similar structure but lacks the butyl group and the second phenyl ring.
4-Butylphenylboronic acid: Similar structure but lacks the fluorine atom and the second phenyl ring.
Uniqueness
(4’-Butyl-3-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its combination of a butyl group, a fluorine atom, and a biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity, making it valuable in specialized applications.
Properties
IUPAC Name |
[4-(4-butylphenyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVROXPECQCGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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